3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenol
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Overview
Description
3-{6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PHENOL is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PHENOL typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with suitable phenolic compounds in the presence of catalysts like piperidine in refluxing ethanol . This reaction yields the desired triazolothiadiazine derivatives with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
3-{6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PHENOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenolic hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted phenolic derivatives .
Scientific Research Applications
3-{6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PHENOL has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable compound for biological studies.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics
Mechanism of Action
The mechanism of action of 3-{6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PHENOL involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like carbonic anhydrase and cholinesterase, leading to various biological effects. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in substituent groups.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different fusion permutations of the triazole and thiadiazine rings.
Uniqueness
3-{6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PHENOL is unique due to its specific substitution pattern and the resulting pharmacological profile. Its combination of triazole and thiadiazole rings provides a versatile scaffold for drug design and development, offering potential advantages over other similar compounds .
Properties
Molecular Formula |
C11H11N3OS |
---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
3-(6-methyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenol |
InChI |
InChI=1S/C11H11N3OS/c1-7-6-14-10(12-13-11(14)16-7)8-3-2-4-9(15)5-8/h2-5,7,15H,6H2,1H3 |
InChI Key |
QIFXHKWRDDZATG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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